molecular formula C12H14N2O2S B2597638 Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate CAS No. 2248357-06-2

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B2597638
CAS No.: 2248357-06-2
M. Wt: 250.32
InChI Key: FELZSMPGDXMHSZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the tert-butyl group and the amino functionality makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactionsKey steps may include cyclization reactions, esterification, and amination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to scale up the production process. The reaction conditions are carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core .

Scientific Research Applications

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thieno[3,2-c]pyridine core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl ester and amino functionalities. This combination of features makes it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials .

Properties

IUPAC Name

tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)10-9(13)7-6-14-5-4-8(7)17-10/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZSMPGDXMHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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